molecular formula C6H11NO2S B102458 ethyl 2-(dimethylamino)-2-sulfanylideneacetate CAS No. 16703-48-3

ethyl 2-(dimethylamino)-2-sulfanylideneacetate

Cat. No.: B102458
CAS No.: 16703-48-3
M. Wt: 161.22 g/mol
InChI Key: QUMNSZAJFYSIIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 2-(dimethylamino)-2-sulfanylideneacetate is a chemical compound with the molecular formula C6H11NO2S It is an ester derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl group, and the hydrogen atom of the amino group is replaced by two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (dimethylamino)thioxo-, ethyl ester typically involves the reaction of acetic acid with dimethylamine and ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:

    Step 1: Acetic acid reacts with dimethylamine to form the intermediate, dimethylamino acetic acid.

    Step 2: The intermediate reacts with ethyl chloroformate to form acetic acid, (dimethylamino)thioxo-, ethyl ester.

The reaction conditions include maintaining a temperature range of 0-5°C and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of acetic acid, (dimethylamino)thioxo-, ethyl ester involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes:

    Raw Material Preparation: Ensuring high purity of acetic acid, dimethylamine, and ethyl chloroformate.

    Reaction Control: Monitoring temperature, pressure, and reaction time to achieve optimal conversion rates.

    Purification: Using techniques such as distillation and crystallization to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(dimethylamino)-2-sulfanylideneacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiol derivatives.

    Substitution Products: Various esters and amides.

Scientific Research Applications

ethyl 2-(dimethylamino)-2-sulfanylideneacetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce the dimethylamino and thioxo groups into molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of more complex compounds.

Mechanism of Action

The mechanism of action of acetic acid, (dimethylamino)thioxo-, ethyl ester involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The dimethylamino group enhances its reactivity, allowing it to participate in various biochemical pathways. The thioxo group can form covalent bonds with thiol-containing enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, (methylamino)thioxo-, ethyl ester
  • Acetic acid, (dimethylamino)oxo-, ethyl ester
  • Acetic acid, (dimethylamino)thioxo-, methyl ester

Uniqueness

ethyl 2-(dimethylamino)-2-sulfanylideneacetate is unique due to the presence of both the dimethylamino and thioxo groups. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable in various applications.

Properties

CAS No.

16703-48-3

Molecular Formula

C6H11NO2S

Molecular Weight

161.22 g/mol

IUPAC Name

ethyl 2-(dimethylamino)-2-sulfanylideneacetate

InChI

InChI=1S/C6H11NO2S/c1-4-9-6(8)5(10)7(2)3/h4H2,1-3H3

InChI Key

QUMNSZAJFYSIIL-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=S)N(C)C

Canonical SMILES

CCOC(=O)C(=S)N(C)C

Synonyms

2-(Dimethylamino)-2-thioxoacetic acid ethyl ester

Origin of Product

United States

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